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Crystallographic and Hydrogen Bonding Data

The quantitative data for the title compound is summarized in the tables below.

Table 1: Crystal Data for 2-Bromoacetamide [1]

Parameter Value

Chemical Formula C₂H₄BrNO

Molecular Weight 137.97 g/mol

Crystal System Monoclinic

Space Group P2₁/c

Temperature 93 K

a, b, c (Å) 10.373 (4), 5.1899 (14), 7.557 (3)

β (°) 99.94 (3)

Unit Cell Volume (Å³) 400.7 (3)
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Parameter Value

Z 4

Table 2: Experimentally Determined Hydrogen-Bond Geometry [1] Distances (D–H⋯A) are in

Angstroms (Å).

D–H⋯A D–H H⋯A D⋯A D–H⋯A

N1—H1N⋯Br1 0.82 (4) 2.69 (4) 3.120 (3) 115 (3)

N1—H1N⋯O1i 0.82 (4) 2.29 (4) 2.955 (4) 140 (4)

N1—H2N⋯O1ii 0.75 (5) 2.17 (5) 2.915 (5) 172 (5)

C2—H2B⋯Br1iii 0.99 2.98 3.610 (3) 122

C2—H2A⋯O1iv 0.99 2.55 3.462 (4) 153

Experimental Methodology

Synthesis and Crystallization [1]: The compound 2-Bromoacetamide was used as purchased from Fluka.

Single crystals suitable for X-ray diffraction analysis were obtained by purifying the commercial material

through crystallization from petroleum ether (with a boiling range of 313–333 K), following a known

literature procedure.

Data Collection and Refinement [1]:

Data Collection: X-ray diffraction data was collected at 93 K using a Stoe Stadivari diffractometer
with Mo Kα radiation.

Structure Solution: The crystal structure was solved and refined using the SHELXT2018/2 and
SHELXL2019/2 programs.

Refinement Details: Hydrogen atoms were treated with a mixed method, some being independently
refined and others constrained. The final refinement converged with high-reliability factors (R[F² >

2σ(F²)] = 0.028) and a goodness-of-fit (S) of 1.04.
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Structural Visualization

The following diagram illustrates the hydrogen bonding network and intermolecular interactions in the 2-

Bromoacetamide crystal structure.

Hydrogen bonding creates a ladder-type network in 2-Bromoacetamide [1].

Summary of Key Structural Features

Isostructurality: 2-Bromoacetamide is isostructural with 2-chloroacetamide but not with 2-

fluoroacetamide [1].
Molecular Geometry: The molecule is nearly planar, with the bromine atom only 0.374 (3) Å out of

the amide plane and oriented opposite to the carbonyl oxygen [1].
Supramolecular Architecture: Centrosymmetric dimers connected by strong N—H⋯O hydrogen

bonds form the base unit. These dimers are further linked into a ladder-type network via additional N
—H⋯O bonds, with stabilization from C—H⋯O and C—H⋯Br contacts [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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